Ampyzine
CAS No.: 5214-29-9
Cat. No.: VC3874738
Molecular Formula: C6H9N3
Molecular Weight: 123.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5214-29-9 |
---|---|
Molecular Formula | C6H9N3 |
Molecular Weight | 123.16 g/mol |
IUPAC Name | N,N-dimethylpyrazin-2-amine |
Standard InChI | InChI=1S/C6H9N3/c1-9(2)6-5-7-3-4-8-6/h3-5H,1-2H3 |
Standard InChI Key | UUINNXPPLPDRQX-UHFFFAOYSA-N |
SMILES | CN(C)C1=NC=CN=C1 |
Canonical SMILES | CN(C)C1=NC=CN=C1 |
Introduction
Chemical Identity and Structural Characteristics
Ampyzine (IUPAC name: N,N-dimethyl-2-pyrazinamine) is a heterocyclic organic compound with the molecular formula C₆H₉N₃ and a molar mass of 123.159 g·mol⁻¹ . Its structure comprises a pyrazine ring substituted with a dimethylamino group at the 2-position (Figure 1).
Table 1: Key Chemical and Physical Properties of Ampyzine
Property | Value | Source |
---|---|---|
CAS Registry Number | 5214-29-9 | |
Molecular Formula | C₆H₉N₃ | |
Molar Mass | 123.159 g·mol⁻¹ | |
SMILES Notation | CN(C)C1=NC=CN=C1 | |
Solubility | Not fully characterized |
The compound’s planar aromatic ring and nitrogen-rich structure contribute to its ability to interact with biological targets, particularly monoamine transporters and enzymes .
Pharmacological Profile and Mechanism of Action
Classification and Primary Targets
Ampyzine is pharmacologically categorized as a CNS stimulant and MAOI . Its mechanism involves dual modulation of monoaminergic systems:
-
Monoamine Oxidase Inhibition: Ampyzine inhibits monoamine oxidase (MAO), an enzyme responsible for degrading neurotransmitters such as dopamine, norepinephrine, and serotonin . This action increases synaptic concentrations of these neurotransmitters, potentiating their effects.
-
Catecholamine Reuptake Modulation: Structural similarities to amphetamines enable ampyzine to compete with endogenous monoamines for reuptake transporters, further elevating synaptic monoamine levels .
Table 2: Comparative Pharmacological Activity of Ampyzine and Amphetamine
Parameter | Ampyzine | Amphetamine |
---|---|---|
MAO Inhibition | Moderate | Weak |
Dopamine Reuptake | Not reported | Weak inhibition |
Noradrenergic Activity | Indirect via MAO inhibition | Direct receptor agonism |
Structural-Activity Relationships
The dimethylamino group at the 2-position of the pyrazine ring is critical for MAO affinity. Analogues such as triampyzine (3,5,6-trimethylampyzine) exhibit anticholinergic properties, underscoring the impact of substituent modifications on target selectivity .
Synthesis and Manufacturing
Ampyzine is synthesized through a four-step process:
-
Condensation: Glyoxal reacts with 2-aminomalonamide to form a pyrazine derivative.
-
Hydrolysis: Acid-catalyzed hydrolysis yields 2-hydroxypyrazine.
-
Halogenation: Treatment with phosphorus pentachloride produces 2-chloropyrazine.
-
Amination: Reaction with dimethylamine substitutes the chlorine atom, yielding ampyzine .
Key Reaction Equations
This pathway emphasizes the use of readily available precursors and halogenation-amination sequences common in heterocyclic chemistry .
Preclinical and Clinical Research Landscape
Historical Studies
Early studies classified ampyzine as a euphoriant, though detailed clinical trial data remain sparse . Its MAOI activity suggests potential applications in depressive disorders, but safety concerns associated with classical MAOIs (e.g., hypertensive crises) have limited its development .
Analogues and Derivatives
Triampyzine, a methylated analogue, demonstrates anticholinergic and antisecretory effects, highlighting the versatility of pyrazine-based scaffolds in drug design .
Future Directions and Research Gaps
-
Mechanistic Elucidation: Detailed kinetic studies of MAO inhibition are needed to quantify potency and isoform selectivity.
-
Therapeutic Repurposing: Evaluation in treatment-resistant depression or neurodegenerative disorders (e.g., Parkinson’s disease) could exploit its MAOI activity.
-
Safety Profiling: Preclinical toxicology and drug interaction studies are essential for clinical translation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume